4-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide

Lipophilicity XLogP3 Membrane permeability

This 4-fluoro analogue of the furan-pyridazine-benzamide chemotype occupies a unique lead-like space (MW 327.31, TPSA 77.3 Ų). The para-fluoro substituent enhances metabolic stability and fine-tunes electrostatic potential vs. the 3-fluoro isomer, crucial for kinase selectivity screens. Available at ≥95% purity. Insist on ¹H and ¹⁹F NMR certification to confirm regioisomer identity and avoid costly SAR misinterpretation.

Molecular Formula C17H14FN3O3
Molecular Weight 327.315
CAS No. 920240-20-6
Cat. No. B2877541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide
CAS920240-20-6
Molecular FormulaC17H14FN3O3
Molecular Weight327.315
Structural Identifiers
SMILESC1=COC(=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H14FN3O3/c18-13-5-3-12(4-6-13)17(22)19-9-11-24-16-8-7-14(20-21-16)15-2-1-10-23-15/h1-8,10H,9,11H2,(H,19,22)
InChIKeyDUYKGFDROVUBCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS 920240-20-6): Structural Identity and Procurement-Grade Characterization


4-Fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS 920240-20-6) is a fully synthetic, fluorinated benzamide derivative composed of a 4-fluorobenzamide moiety linked via an ethyloxy spacer to a 6-(furan-2-yl)pyridazine core [1]. With a molecular formula of C₁₇H₁₄FN₃O₃, a molecular weight of 327.31 g·mol⁻¹, a computed XLogP3 of 2, and a topological polar surface area (TPSA) of 77.3 Ų, the compound occupies physicochemical space consistent with lead-like small molecules suitable for kinase-targeted or CNS-oriented screening campaigns [1]. It is commercially available as a research-grade screening compound (e.g., Life Chemicals catalog F2871-0020) at ≥95% purity, positioning it as an accessible entry point for structure–activity relationship (SAR) exploration of the furan-pyridazine pharmacophore [2].

Why 4-Fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide Cannot Be Interchanged with Its Closest Structural Analogs


Within the furan-pyridazine-benzamide chemotype, small structural modifications produce disproportionately large effects on lipophilicity, metabolic stability, and target engagement [1]. The 4-fluoro substituent on the benzamide ring of CAS 920240-20-6 simultaneously elevates logP (XLogP3 = 2) relative to the unsubstituted hydrogen analog (estimated XLogP3 ≈ 1.5–1.7), modulates the electron density of the aromatic ring—thereby altering π-stacking and hydrogen-bonding capacity with biological targets—and introduces a metabolically resistant C–F bond at the para position that is a well-validated medicinal chemistry strategy for blocking cytochrome P450-mediated oxidative metabolism [2]. The positional isomer bearing a 3-fluoro substituent (CAS 920169-38-6) shares an identical molecular formula and molecular weight but exhibits a different electrostatic potential surface, which can redirect target selectivity or alter binding affinity [1]. Consequently, procurement or screening decisions that substitute one analog for another risk invalidating SAR hypotheses and wasting screening resources.

4-Fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide – Quantitative Differentiation Evidence Against Closest Analogs


Elevated Lipophilicity (XLogP3) of the 4-Fluoro Derivative Versus the Unsubstituted Benzamide Analog

The target compound (CAS 920240-20-6) exhibits a computed XLogP3 of 2, a value that is elevated by approximately 0.3–0.5 log units relative to the unsubstituted benzamide analog N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS 920357-02-4; C₁₇H₁₅N₃O₃, MW 309.32), which lacks the 4-fluoro substituent [1]. In the context of oral drug-likeness guidelines (optimal logP 1–3), this increment positions the 4-fluoro derivative closer to the center of the desirable lipophilicity window and predicts moderately improved passive membrane permeability, a prerequisite for intracellular target engagement [2]. The increase in logP arises from the greater lipophilicity of fluorine compared to hydrogen (Hansch π ≈ +0.14 for aromatic fluorine) and is accompanied by a molecular weight increase of 18 Da (327.31 vs. 309.32 g·mol⁻¹), a trade-off that remains within lead-like chemical space .

Lipophilicity XLogP3 Membrane permeability ADME Physicochemical profiling

Para-Fluorine Blockade of Metabolic Soft Spot: Enhanced Oxidative Stability Versus Non-Fluorinated Analog

The 4-fluoro substituent on the benzamide phenyl ring of CAS 920240-20-6 occupies the para position, a site that is frequently susceptible to CYP450-mediated aromatic hydroxylation in non-fluorinated benzamide analogs [1]. The C–F bond (bond dissociation energy ≈ 126 kcal·mol⁻¹ for Ph–F) is markedly stronger than the corresponding C–H bond (~113 kcal·mol⁻¹), rendering the para position substantially more resistant to oxidative metabolism [1]. In a directly relevant class-level precedent, trifluorinated benzamide analogs of P2X7 receptor antagonists demonstrated a tenfold improvement in metabolic stability compared to the non-fluorinated lead benzamide [2]. While the target compound carries a single fluorine rather than a trifluoromethyl group, the same physico-chemical principle applies: the electron-withdrawing nature of fluorine deactivates the aromatic ring toward electrophilic oxidative attack and occupies a metabolic soft spot, predicting enhanced in vitro half-life in hepatocyte or microsomal stability assays relative to the unsubstituted analog CAS 920357-02-4 [3].

Metabolic stability Cytochrome P450 Fluorine substitution Para-blockade In vitro ADME

Positional Isomer Differentiation: 4-Fluoro vs. 3-Fluoro Substitution Alters Electronic Landscape Without Changing Molecular Formula

The 3-fluoro positional isomer (CAS 920169-38-6) shares the identical molecular formula (C₁₇H₁₄FN₃O₃) and molecular weight (327.32 g·mol⁻¹) with the target compound , yet the relocation of the fluorine atom from the para to the meta position fundamentally alters the electrostatic potential surface of the benzamide ring. At the para position, the fluorine exerts a resonance electron-donating effect (+M) that partially offsets its inductive electron withdrawal (−I), resulting in a net moderate electron withdrawal. At the meta position, only the inductive effect operates (−I only), producing a stronger net electron-withdrawing character and a different dipole moment vector [1]. These electronic differences can redirect hydrogen-bond acceptor interactions with kinase hinge regions, alter π–π stacking geometries, and change the pKa of the amide NH—all without any change in bulk physicochemical descriptors (logP, TPSA, MW) [1]. In medicinal chemistry campaigns, such regioisomeric pairs frequently display divergent kinase selectivity profiles and potency rank orders, making the procurement of the correct positional isomer critical for SAR integrity [2].

Positional isomer Fluorine regioisomer Electrostatic potential SAR Target selectivity

Scaffold-Class Pharmacological Precedent: MIF Tautomerase Inhibition by a Furan-Pyridazine Analog Establishes the Chemotype's Biological Relevance

A closely related furan-pyridazine compound—N-(6-(furan-2-yl)pyridazin-3-yl)-2,4-dimethoxybenzamide (BDBM648278; US11884682, Compound 14)—has been experimentally characterized as an inhibitor of human macrophage migration inhibitory factor (MIF) tautomerase activity with an IC₅₀ of 1230 nM (1.23 µM), as deposited in BindingDB [1]. This compound shares the identical 6-(furan-2-yl)pyridazine core with the target compound and differs only in the benzamide substitution pattern (2,4-dimethoxybenzamide vs. 4-fluorobenzamide) and linker connectivity (direct amide vs. ethyloxy spacer), providing class-level validation that the furan-pyridazine pharmacophore is competent for engaging a therapeutically relevant protein target [2]. The MIF tautomerase assay used small-volume clear-bottom black 96- or 384-well polystyrene plates (Greiner Bio-One), establishing a tractable screening format for benchmarking the target compound's activity [1]. While direct comparative IC₅₀ data for CAS 920240-20-6 against MIF have not been published, this scaffold-class precedent de-risks investment in the chemotype and provides a concrete assay system for head-to-head comparison [3].

Macrophage migration inhibitory factor MIF tautomerase Furan-pyridazine IC50 Scaffold validation

Physicochemical Drug-Likeness Advantage Over the 4-(N,N-Dimethylsulfamoyl) Analog: Lower Molecular Weight and Reduced TPSA Improve Lead-Like Properties

Another commercially available analog—4-(N,N-dimethylsulfamoyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS 920241-17-4)—introduces a bulky, polar dimethylsulfamoyl group at the 4-position, increasing the molecular weight to 416.45 g·mol⁻¹ and the TPSA substantially above the target compound's 77.3 Ų [1]. Under widely accepted lead-likeness criteria (MW ≤ 350 Da; TPSA ≤ 140 Ų for oral absorption), the 4-fluoro derivative (MW 327.31; TPSA 77.3 Ų) remains comfortably within lead-like space, whereas the sulfamoyl analog exceeds the MW threshold by ~66 Da, pushing it toward drug-like rather than lead-like chemical space [2]. This distinction is of practical significance for fragment-based screening or hit-to-lead programs, where maintaining low molecular weight and moderate lipophilicity maximizes ligand efficiency metrics and preserves chemical space for subsequent optimization [3]. The 4-fluoro substituent achieves a meaningful physicochemical modification (elevated logP, enhanced metabolic stability) at a minimal molecular weight cost of 18 Da relative to the unsubstituted analog, whereas the sulfamoyl modification imposes a >100 Da penalty that may complicate downstream lead optimization [2].

Drug-likeness Lead-like Molecular weight TPSA Sulfonamide comparator

Optimized Application Scenarios for 4-Fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide Based on Differential Evidence


Kinase Selectivity Panel Screening Leveraging the 4-Fluoro Pharmacophore for Enhanced Target Engagement

The compound's elevated XLogP3 (2) relative to the unsubstituted analog and its 4-fluoro substitution pattern—which modulates the electronic character of the benzamide ring—make it a rational choice for kinase selectivity panel screening. In such panels, small differences in lipophilicity and electrostatic potential can drive differential binding across kinase active sites, and the compound's lead-like physicochemical profile (MW 327.31, TPSA 77.3 Ų) ensures compatibility with standard kinase assay formats [1]. The scaffold-class precedent of MIF tautomerase inhibition (IC₅₀ 1.23 µM for a related furan-pyridazine analog) further supports broad protein-target engagement potential [2]. Researchers should request analytical certification (¹H NMR and ¹⁹F NMR) upon procurement to confirm the 4-fluoro regioisomer identity and distinguish it from the 3-fluoro positional isomer [3].

In Vitro Metabolic Stability Screening in Hepatocyte or Microsomal Assays to Validate the Fluorine-Mediated Stability Hypothesis

The 4-fluoro substituent is strategically positioned at the para site of the benzamide ring, a known metabolic soft spot susceptible to CYP450-mediated hydroxylation. The enhanced C–F bond strength (BDE ≈ 126 kcal·mol⁻¹) predicts superior oxidative metabolic stability compared to the unsubstituted analog [1]. This compound is ideally suited for head-to-head in vitro metabolic stability studies (human or rodent liver microsomes; hepatocyte intrinsic clearance assays) in which the unsubstituted benzamide analog (CAS 920357-02-4) serves as the direct comparator. Quantifying the difference in half-life (t½) and intrinsic clearance (CLᵢₙₜ) between the two compounds can empirically validate the fluorine-mediated stability enhancement for this specific chemotype and inform subsequent lead optimization decisions [2].

Structure–Activity Relationship (SAR) Expansion Around the Furan-Pyridazine Core for MIF-Targeted or Kinase-Targeted Programs

The compound's modular architecture—comprising a furan-pyridazine core, an ethyloxy linker, and a 4-fluorobenzamide terminus—offers three distinct vectors for SAR exploration, with each component independently modifiable. The scaffold-class MIF inhibitory activity (IC₅₀ 1.23 µM for BDBM648278) provides a concrete starting hypothesis and a validated assay protocol [1]. Procurement of the target compound as a core scaffold enables systematic variation: replacement of the 4-fluorobenzamide with alternative substituted benzamides, modification of the ethyloxy linker length, or substitution of the furan ring. The compound's commercial availability at ≥95% purity from multiple vendors ensures reproducible SAR data across laboratories [2].

Physicochemical Benchmarking Study Comparing Fluorinated vs. Non-Fluorinated Benzamide Analogs in the Same Chemotype Series

The target compound, together with its unsubstituted analog (CAS 920357-02-4), its 3-fluoro positional isomer (CAS 920169-38-6), and its 4-(N,N-dimethylsulfamoyl) analog (CAS 920241-17-4), forms a coherent four-compound set for systematic physicochemical benchmarking [1]. This set enables parallel measurement of logD₇.₄, kinetic solubility, plasma protein binding, and parallel artificial membrane permeability (PAMPA) to empirically quantify how each substituent type (H vs. 4-F vs. 3-F vs. 4-SO₂NMe₂) modulates ADME properties within an otherwise identical scaffold framework. Such datasets are valuable for computational model building and for establishing substituent property relationships that guide future library design [2].

Quote Request

Request a Quote for 4-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.